molecular formula C14H14O2 B12688713 Hydroperoxide, 1,1-diphenylethyl- CAS No. 2186-29-0

Hydroperoxide, 1,1-diphenylethyl-

Cat. No.: B12688713
CAS No.: 2186-29-0
M. Wt: 214.26 g/mol
InChI Key: BQFDWZCVGKLOIN-UHFFFAOYSA-N
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Description

Hydroperoxide, 1,1-diphenylethyl- is an organic peroxide with the molecular formula C14H14O2. It is a derivative of ethylbenzene, where the ethyl group is substituted with a hydroperoxide group. This compound is known for its reactivity and is used in various chemical processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroperoxide, 1,1-diphenylethyl- can be synthesized through the oxidation of 1,1-diphenylethylene using hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst often being a transition metal complex. The process involves the addition of hydrogen peroxide to the double bond of 1,1-diphenylethylene, forming the hydroperoxide group.

Industrial Production Methods

In industrial settings, the production of hydroperoxide, 1,1-diphenylethyl- follows similar principles but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and safety. The use of efficient catalysts and purification techniques is crucial to obtain high-purity hydroperoxide.

Chemical Reactions Analysis

Types of Reactions

Hydroperoxide, 1,1-diphenylethyl- undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: The hydroperoxide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted aromatic compounds, depending on the reaction conditions and reagents used.

Scientific Research Applications

Hydroperoxide, 1,1-diphenylethyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential effects on biological systems, including its role in oxidative stress and cell signaling.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of its antioxidant properties.

    Industry: It is used in the production of polymers and other industrial chemicals, where its reactivity is harnessed for specific processes.

Mechanism of Action

The mechanism by which hydroperoxide, 1,1-diphenylethyl- exerts its effects involves the generation of reactive oxygen species (ROS). These ROS can interact with various molecular targets, including lipids, proteins, and nucleic acids, leading to oxidative modifications. The pathways involved in its action include the activation of antioxidant defense mechanisms and the modulation of cell signaling pathways.

Comparison with Similar Compounds

Hydroperoxide, 1,1-diphenylethyl- can be compared with other similar compounds such as:

    Cumene hydroperoxide: Similar in structure but with a different alkyl group.

    Tert-butyl hydroperoxide: Another common hydroperoxide with a tertiary butyl group.

    Benzyl hydroperoxide: Contains a benzyl group instead of the diphenylethyl group.

Uniqueness

The uniqueness of hydroperoxide, 1,1-diphenylethyl- lies in its specific structure, which imparts distinct reactivity and stability compared to other hydroperoxides. Its diphenylethyl group provides steric hindrance, influencing its chemical behavior and making it suitable for specific applications in research and industry.

Properties

CAS No.

2186-29-0

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

(1-hydroperoxy-1-phenylethyl)benzene

InChI

InChI=1S/C14H14O2/c1-14(16-15,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,15H,1H3

InChI Key

BQFDWZCVGKLOIN-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)OO

Origin of Product

United States

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